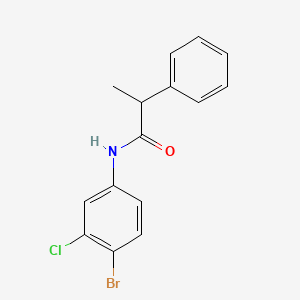![molecular formula C21H18ClN3O2S B4058190 5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
説明
The compound “5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of thiazolopyrimidines typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . In one method, ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates react with α-bromo ketones generated in situ .
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines can be characterized using techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .
Chemical Reactions Analysis
Thiazolopyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . For instance, compounds reacted with 1,4-dithiane-2,5-diol to produce derivatives that showed high inhibitory activity against tumor cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be determined using techniques such as melting point determination and spectroscopic analysis . For instance, the IR spectrum of a similar compound showed peaks corresponding to various functional groups .
科学的研究の応用
Synthesis and Biological Potential
Synthesis Techniques
The compound is synthesized through a series of chemical reactions involving the cyclocondensation of 1,2,3,4-tetrahydropyrimidine-2-thiones and 1,2-dibromoethane. The structures of these compounds are confirmed through IR, 1H-NMR, and Mass spectral studies, highlighting the compound's synthetic accessibility and structural validation (J. Akbari et al., 2008).
Antimicrobial Activities
Some derivatives of the thiazolo[3,2-a]pyrimidine class, including closely related structures, have been evaluated for their antimicrobial activities. These studies reveal that certain compounds exhibit significant inhibition against bacterial and fungal growth, suggesting potential applications in addressing antimicrobial resistance and developing new antimicrobial agents (S. Kolisnyk et al., 2015; V. L. Gein et al., 2015).
Structural and Conformational Analysis
Conformational Features
Research on thiazolo[3,2-a]pyrimidines, including structural modifications and supramolecular aggregation, provides insights into their conformational features. This analysis helps understand the impact of substituents on biological activity and could guide the design of more effective compounds (H. Nagarajaiah et al., 2014).
Anti-inflammatory and Analgesic Properties
Evaluation of Biological Effects
The thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. This evaluation suggests that certain derivatives can exert moderate anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory drugs (B. Tozkoparan et al., 1999).
Anticancer Activities
Potential Anticancer Agents
The synthesis and evaluation of novel thiazolo[3,2-a]pyrimidine derivatives for their anticancer activities highlight the potential of this class of compounds in cancer therapy. Certain derivatives exhibit significant inhibitory effects against various cancer cell lines, underscoring the importance of structural diversity and optimization in drug discovery (Shailee V. Tiwari et al., 2016).
作用機序
While the exact mechanism of action of this specific compound is not mentioned in the sources, thiazolopyrimidines are generally known for their potential in the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
将来の方向性
特性
IUPAC Name |
5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-12-5-3-4-6-16(12)24-20(27)18-13(2)23-21-25(17(26)11-28-21)19(18)14-7-9-15(22)10-8-14/h3-10,19H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXVUTZMQRVCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4058107.png)
![methyl 2-[(4-phenyl-2-naphthyl)oxy]propanoate](/img/structure/B4058129.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4058132.png)

![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)
![1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4058143.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide](/img/structure/B4058150.png)
![3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4058165.png)
![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4058172.png)
![N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)
![methyl 11-(2,5-difluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058184.png)
